

Technical Support Center: Optimizing UAMC-1110 Concentration for FAP Inhibition

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Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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Welcome to the technical support center for **UAMC-1110**, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **UAMC-1110** in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is **UAMC-1110** and what is its primary target?

A1: **UAMC-1110** is a small molecule inhibitor that is highly potent and selective for Fibroblast Activation Protein (FAP).^{[1][2][3]} FAP is a serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).^{[2][4][5]}

Q2: What are the reported IC50 values for **UAMC-1110** against FAP?

A2: The half-maximal inhibitory concentration (IC50) of **UAMC-1110** for FAP is consistently reported in the low nanomolar range. However, slight variations exist in the literature due to different experimental conditions. A summary of reported IC50 values is provided in the data table below.

Q3: How selective is **UAMC-1110** for FAP over other related proteases?

A3: **UAMC-1110** exhibits high selectivity for FAP. It shows significantly lower potency against other related serine proteases such as prolyl oligopeptidase (PREP) and various dipeptidyl peptidases (DPPs).[1][2][6][7] This high selectivity makes it an excellent tool for studying the specific roles of FAP.

Q4: What is the recommended solvent for dissolving **UAMC-1110**?

A4: **UAMC-1110** is soluble in DMSO (Dimethyl sulfoxide).[1][2][7] For in vivo studies, specific formulations involving solvents like PEG300, Tween-80, and saline have been described.[1]

Q5: How should **UAMC-1110** be stored?

A5: For long-term stability, it is recommended to store **UAMC-1110** as a solid at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of **UAMC-1110** against FAP and other related proteases.

Target	IC50 Value	Notes	Reference(s)
FAP	3.2 nM	Highly potent inhibition.	[1] [2] [3]
FAP	0.43 nM	A higher potency was reported due to a new measurement method using a lower concentration of rhFAP.	[4] [5]
FAP	4.17 nM	Determined in an enzyme inhibition assay with fluorescent substrate.	[8]
PREP	1.8 μ M	Demonstrates high selectivity of UAMC-1110 for FAP over PREP.	[1] [2] [3]
DPP4	>100 μ M	Insignificant inhibition observed.	[7]
DPP8	>12.5 μ M	Insignificant inhibition observed.	[7]
DPP9	4.7 \pm 0.4 μ M	A lower IC50 was reported with a new measurement method and human recombinant DPP9.	[6]

Experimental Protocols

Protocol 1: In Vitro FAP Enzyme Inhibition Assay

This protocol outlines the determination of the IC50 value of **UAMC-1110** against recombinant human FAP (rhFAP).

Materials:

- Recombinant human FAP (rhFAP)
- **UAMC-1110**
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, 1 mg/ml BSA)[4][5]
- FAP substrate (e.g., Ala-Pro-AMC or Z-Gly-Pro-AMC)[6][8]
- 96-well black microtiter plates
- Fluorescence plate reader

Procedure:

- Prepare **UAMC-1110** dilutions: Prepare a serial dilution of **UAMC-1110** in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full inhibition curve.
- Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of rhFAP to each well. Then, add the different concentrations of **UAMC-1110** to the respective wells. Include a control well with rhFAP and assay buffer (no inhibitor) and a blank well with only assay buffer.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[4][5]
- Substrate Addition: Add the FAP substrate to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a specific time period (e.g., 60 minutes) at 37°C.[8]
- Data Analysis: Calculate the rate of reaction for each concentration of **UAMC-1110**. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based FAP Inhibition Assay

This protocol describes how to assess the inhibitory effect of **UAMC-1110** on FAP activity in a cellular context.

Materials:

- FAP-expressing cells (e.g., FAP-transfected HEK293T cells, HT1080hFAP cells, or cancer-associated fibroblasts)[4][9]
- Cell culture medium
- **UAMC-1110**
- FAP substrate
- 96-well plates (clear or black, depending on the detection method)
- Plate reader

Procedure:

- Cell Seeding: Seed the FAP-expressing cells in a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 80-100%).[9]
- Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **UAMC-1110**. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 1 to 24 hours) at 37°C in a CO2 incubator.
- Assay: After incubation, wash the cells with a suitable buffer (e.g., HBSS).[10] Add the FAP substrate to each well.
- Measurement: Measure the signal (e.g., fluorescence) generated by the cleavage of the substrate over time.

- Data Analysis: Determine the FAP activity for each inhibitor concentration and calculate the percentage of inhibition relative to the vehicle control. Plot the results to determine the cellular IC50 value.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or incomplete inhibition.

- Possible Cause 1: **UAMC-1110** Degradation.
 - Troubleshooting Step: Prepare fresh stock solutions of **UAMC-1110** from solid powder. Avoid multiple freeze-thaw cycles of stock solutions by preparing aliquots.[\[2\]](#)
- Possible Cause 2: Incorrect Enzyme or Substrate Concentration.
 - Troubleshooting Step: Verify the concentration and activity of your recombinant FAP. High enzyme or substrate concentrations may require higher inhibitor concentrations to achieve complete inhibition.[\[11\]](#)
- Possible Cause 3: Suboptimal Assay Conditions.
 - Troubleshooting Step: Ensure the pH of your assay buffer is optimal for FAP activity (typically around pH 7.4-8.0).[\[8\]](#) Optimize the pre-incubation time of the enzyme and inhibitor to ensure equilibrium is reached.

Issue 2: High variability between replicate wells.

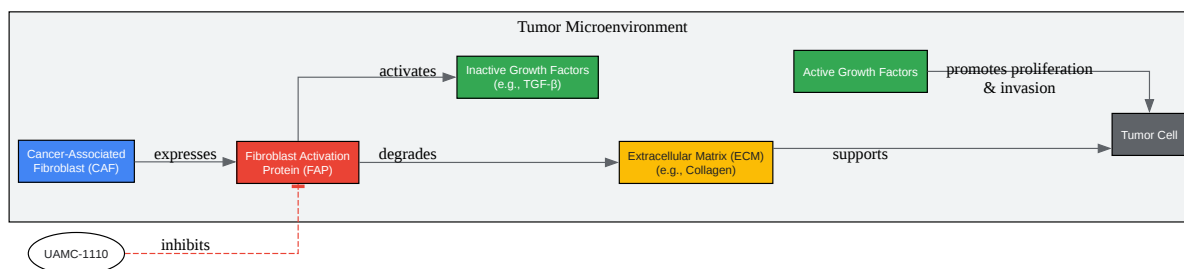
- Possible Cause 1: Inconsistent Cell Seeding (for cell-based assays).
 - Troubleshooting Step: Ensure a homogenous cell suspension before seeding and be precise with pipetting to achieve uniform cell density across all wells.[\[11\]](#)
- Possible Cause 2: Inaccurate Pipetting of Inhibitor or Substrate.
 - Troubleshooting Step: Use calibrated pipettes and ensure proper mixing of reagents in each well.
- Possible Cause 3: Edge Effects in the microplate.

- Troubleshooting Step: Avoid using the outer wells of the plate for critical data points, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media.

Issue 3: Suspected off-target effects.

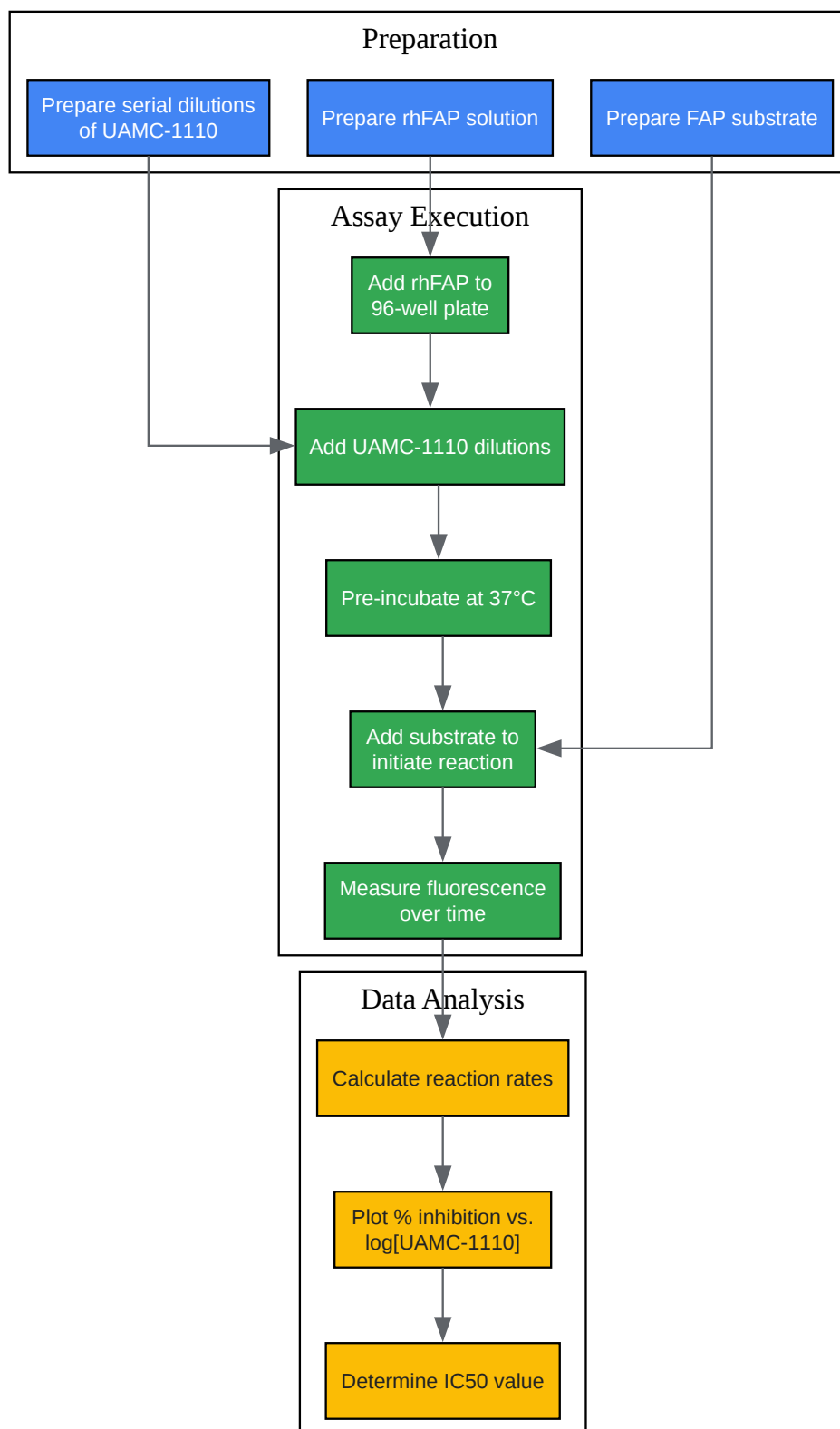
- Possible Cause: Inhibition of other proteases.
 - Troubleshooting Step: While **UAMC-1110** is highly selective, you can perform counter-screening against other relevant proteases in your experimental system, such as PREP or DPPs, to confirm its specificity.[6][7] Use a structurally different FAP inhibitor as a control to verify that the observed effects are due to FAP inhibition.

Visualizations



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Caption: FAP signaling in the tumor microenvironment and the inhibitory action of **UAMC-1110**.



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Caption: Experimental workflow for determining the IC₅₀ of **UAMC-1110**.

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